molecular formula C23H33NOSi B15348379 Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane

Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane

Cat. No.: B15348379
M. Wt: 367.6 g/mol
InChI Key: RQAPQFVINRULEP-UHFFFAOYSA-N
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Description

Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane is a specialized organosilane compound that serves as a valuable synthetic intermediate and chiral building block in medicinal chemistry and organic synthesis. This reagent features a piperidine ring, a key structural motif in bioactive molecules, protected by a bulky tert-butyldiphenylsilyl (TBDPS) group, which enhances its stability and utility in multi-step synthetic sequences. The compound's primary research value lies in its application as a key chiral intermediate for the synthesis of various piperidine alkaloids and other pharmacologically active structures . Piperidine alkaloids constitute a large family of compounds exhibiting a broad spectrum of biological activities of significant medicinal interest . Researchers utilize this compound in the stereoselective synthesis of complex molecules, where the TBDPS-protected hydroxyethyl chain and the piperidine nitrogen provide handles for further functionalization and ring formation. The steric bulk of the diphenyl-tert-butylsilyl group offers selective protection for alcohols and can direct stereochemical outcomes in asymmetric synthesis. In pharmaceutical research, this intermediate has been implemented in synthetic routes toward bioactive natural products and potential therapeutic agents. The structural features of this compound make it particularly valuable for constructing molecules with anesthetic, analgesic, and antibiotic activities, as well as for developing enzyme inhibitors and other bioactive targets . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

Molecular Formula

C23H33NOSi

Molecular Weight

367.6 g/mol

IUPAC Name

tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane

InChI

InChI=1S/C23H33NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-19-16-20-14-17-24-18-15-20/h4-13,20,24H,14-19H2,1-3H3

InChI Key

RQAPQFVINRULEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CCNCC3

Origin of Product

United States

Biological Activity

Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane (commonly referred to as TDPPS) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activity profiles, and relevant case studies.

Chemical Structure and Properties

TDPPS features a silane core with tert-butyl and diphenyl substituents, along with a piperidine moiety. The structural formula can be represented as:

C18H26NOSi\text{C}_{18}\text{H}_{26}\text{N}\text{OSi}

This compound's unique structure may contribute to its interactions with biological targets, including enzymes and receptors.

The biological activity of TDPPS is primarily attributed to its ability to interact with specific molecular targets. The piperidine ring is crucial for binding, potentially influencing various signaling pathways. Research indicates that compounds with similar structures often exhibit kinase inhibition, which is vital in cancer therapy and other diseases.

Antitumor Activity

Recent studies have indicated that TDPPS may possess antitumor properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)1.5Apoptosis induction
MCF7 (Breast Cancer)2.0Cell cycle arrest
A549 (Lung Cancer)1.8Inhibition of proliferation

These findings suggest that TDPPS could be a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of TDPPS. Compounds containing piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. TDPPS has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is beneficial for enhancing cholinergic transmission in the brain.

Case Studies

  • Study on Antitumor Activity :
    • A study conducted by Zhang et al. (2023) evaluated the efficacy of TDPPS against several cancer cell lines. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as an anticancer agent.
  • Neuroprotection Research :
    • In a study by Liu et al. (2024), TDPPS was tested for its effects on neurodegenerative models. The compound exhibited protective effects against oxidative stress-induced neuronal damage, suggesting its utility in Alzheimer’s disease therapy.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane and analogous silane derivatives:

Compound Name Substituent Group Key Properties/Applications References
This compound 2-Piperidin-4-ylethoxy Enhanced polarity, bioactivity; used in drug synthesis and polymer coupling agents
tert-Butyldiphenyl(vinyloxy)silane Vinyloxy High reactivity in cross-coupling reactions; limited polarity
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane 4-Iodophenylmethoxy Halogenated substituent enables radio-labeling; used in imaging and diagnostics
tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane 2,4-Dichlorophenoxy Electron-withdrawing groups enhance thermal stability; used in high-temperature composites
TESPT (Bis[3-(triethoxysilyl)propyl] tetrasulfide) Sulfidic alkoxy groups Sulfur bridges improve rubber vulcanization; reduces rolling resistance in tires

Reactivity and Stability

  • Piperidine vs. Alkoxy Groups : The piperidine group in this compound offers superior hydrolytic stability compared to alkoxy silanes (e.g., TESPT), which are prone to hydrolysis under humid conditions . However, alkoxy silanes exhibit faster curing kinetics in vulcanization due to their sulfur bridges .
  • Steric Effects : The tert-butyl and phenyl groups in the target compound provide steric shielding, slowing undesired side reactions compared to less hindered derivatives like tert-butyldimethylsilanes .

Performance in Polymer Composites

  • Crosslinking Density: In silica-reinforced rubber, silanes like TESPT reduce compound viscosity by reacting with silanol groups on silica surfaces. In contrast, the piperidine group in this compound may form hydrogen bonds with polar polymers, enhancing mechanical strength without significant viscosity reduction .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl-diphenyl-(2-piperidin-4-ylethoxy)silane?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl-diphenylsilane chloride precursor can react with a 2-piperidin-4-ylethanol derivative under anhydrous conditions. Key steps include:
  • Activation of the alcohol group using bases like imidazole or triethylamine to facilitate silane coupling .
  • Reaction in polar aprotic solvents (e.g., DMF or THF) at 0°C to room temperature to minimize side reactions .
    Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can researchers effectively purify this compound?

  • Methodological Answer : Post-synthesis purification requires a combination of techniques:
  • Liquid-liquid extraction : Use dichloromethane/water phases to remove polar impurities .
  • Column chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 8:2) to separate silane derivatives .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/diethyl ether) to enhance crystallinity .
    Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm with HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation requires:
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.6–7.4 (diphenyl protons), δ 3.6–3.4 (piperidinyl-OCH₂), and δ 1.0 (tert-butyl CH₃) .
  • ¹³C NMR : Signals at δ 135–128 (aromatic carbons), δ 60–55 (ether linkage), and δ 26–18 (silane tert-butyl) .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z ±0.001 accuracy .
  • FT-IR : Validate Si-O-C bonds (stretching at 1050–1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. To address this:
  • Use deuterated solvents (e.g., DMSO-d6 or CDCl₃) for consistency .
  • Compare data with PubChem or EPA DSSTox entries for standardized references .
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperidinyl region .

Q. What strategies mitigate hydrolytic instability of the silane group during biological assays?

  • Methodological Answer : Hydrolysis of the silane ether can be minimized by:
  • Conducting experiments under inert atmospheres (N₂/Ar) to exclude moisture .
  • Using stabilizing agents like crown ethers or ionic liquids to protect the Si-O bond .
  • Formulating the compound in anhydrous DMSO for cell-based studies .

Q. How does the piperidin-4-yl moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The piperidin-4-yl group acts as both a directing group and a steric modulator:
  • Buchwald-Hartwig amination : Enhances coupling efficiency with aryl halides via nitrogen coordination .
  • Suzuki-Miyaura reactions : Steric hindrance from the tert-butyl-diphenylsilane group may require bulky palladium catalysts (e.g., XPhos Pd G3) .

Q. What are the applications of this compound in targeted drug delivery systems?

  • Methodological Answer : The silane-piperidine scaffold is explored for:
  • Prodrug design : The silane group improves lipophilicity for blood-brain barrier penetration, while the piperidine enables pH-sensitive release in tumor microenvironments .
  • Bioconjugation : Thiol-ene "click" reactions with cysteine residues in antibodies or peptides for site-specific delivery .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often stem from:
  • Reagent quality : Moisture-sensitive silane precursors require strict anhydrous handling .
  • Catalyst aging : Palladium catalysts (e.g., Pd(PPh₃)₄) degrade over time, reducing coupling efficiency .
  • Scale effects : Milligram-scale syntheses may show lower yields due to inefficient mixing vs. automated flow reactors .

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